molecular formula C8H9NO3S B100297 1-Allyl-3-sulphonatopyridinium CAS No. 18164-94-8

1-Allyl-3-sulphonatopyridinium

Cat. No.: B100297
CAS No.: 18164-94-8
M. Wt: 199.23 g/mol
InChI Key: JEMHLKILWWGOIT-UHFFFAOYSA-N
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Description

1-Allyl-3-sulphonatopyridinium is a quaternary ammonium salt with the molecular formula C8H9NO3S This compound is characterized by the presence of an allyl group attached to the nitrogen atom of a pyridinium ring, along with a sulfonate group at the third position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-sulphonatopyridinium can be synthesized through the alkylation of pyridine derivatives. One common method involves the reaction of pyridine with allyl bromide in the presence of a base, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions typically include:

    Temperature: 50-100°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-sulphonatopyridinium undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of allyl epoxides or aldehydes.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

1-Allyl-3-sulphonatopyridinium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-allyl-3-sulphonatopyridinium involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonate group enhances its solubility and facilitates its interaction with biological membranes, while the allyl group allows for covalent modification of target proteins.

Comparison with Similar Compounds

  • 1-Allylpyridinium-3-sulfonate
  • 1-(2-Propenyl)-3-sulfonatopyridinium

Comparison: 1-Allyl-3-sulphonatopyridinium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers enhanced solubility and a broader range of applications in various fields.

Properties

IUPAC Name

1-prop-2-enylpyridin-1-ium-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3S/c1-2-5-9-6-3-4-8(7-9)13(10,11)12/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMHLKILWWGOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CC=CC(=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171174
Record name 1-Allyl-3-sulphonatopyridinium
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Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18164-94-8
Record name Pyridinium, 1-(2-propen-1-yl)-3-sulfo-, inner salt
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Record name 1-Allyl-3-sulphonatopyridinium
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